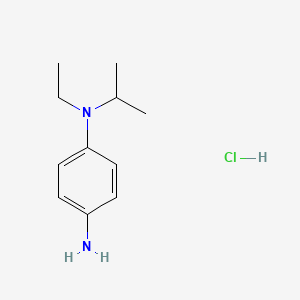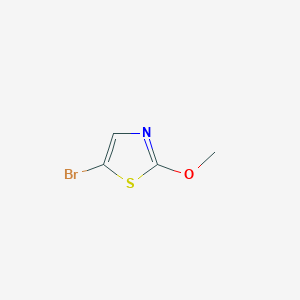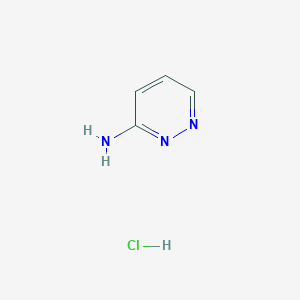
2,3'-二溴二苯醚
描述
2,3’-Dibromodiphenyl ether is an organic compound with the molecular formula C12H8Br2O . It has an average mass of 327.999 Da and a monoisotopic mass of 325.894165 Da . It is used in diverse commercial products such as textiles, circuit boards, and plastics .
Molecular Structure Analysis
The molecular structure of 2,3’-Dibromodiphenyl ether consists of an oxygen atom bonded to two brominated phenyl groups . The compound has a density of 1.7±0.1 g/cm3, a boiling point of 333.1±27.0 °C at 760 mmHg, and a flash point of 135.2±22.2 °C .
Chemical Reactions Analysis
Ethers, including 2,3’-Dibromodiphenyl ether, are generally unreactive. They can undergo cleavage of the C-O bond when treated with strong acids . The specific reactions and mechanisms are not well-documented for this specific compound.
Physical And Chemical Properties Analysis
2,3’-Dibromodiphenyl ether has a density of 1.7±0.1 g/cm3, a boiling point of 333.1±27.0 °C at 760 mmHg, and a flash point of 135.2±22.2 °C . It has a molar refractivity of 68.1±0.3 cm3, and a polar surface area of 9 Å2 .
科学研究应用
Flame Retardant
2,3’-Dibromodiphenyl ether is a type of polybrominated diphenyl ether (PBDE), which is commonly used as a flame retardant . It is used in a variety of commercial products such as textiles, circuit boards, and plastics .
Environmental Contaminant Research
Due to its widespread production and improper disposal, 2,3’-Dibromodiphenyl ether has been increasingly detected in the environment . This has led to extensive research into its environmental impact and methods for its removal .
Biodegradation Studies
Certain bacterial strains, such as Staphylococcus haemolyticus LY1 and Bacillus pumilus LY2, have been found to degrade 2,3’-Dibromodiphenyl ether . This has opened up new avenues for research into the biodegradation of this compound .
Psychrotrophic Bacteria Research
The ability of certain psychrotrophic bacteria to degrade 2,3’-Dibromodiphenyl ether at low temperatures has been a significant area of research . This could potentially lead to the development of new methods for the removal of this compound from cold environments .
Toxicity Studies
The toxicity and bioavailability of 2,3’-Dibromodiphenyl ether vary for different congeners, with some showing dioxin-like activities and estrogenicity . This has led to extensive research into the toxic effects of this compound .
Endocrine Disruption Research
2,3’-Dibromodiphenyl ether has been found to cause endocrine disruption . This has led to research into its effects on the endocrine system and potential methods for mitigating these effects .
安全和危害
作用机制
Target of Action
WS, can degrade diphenyl ether and its brominated congeners .
Mode of Action
The specific roles of the bphA, bphB, and bphC genes were identified in the degradation of diphenyl ether and its brominated congeners . The dihydrodiol product of BphA is dehydrogenated into 2,3-dihydroxydiphenyl ether by BphB. 2,3-Dihydroxydiphenyl ether is then decomposed into phenol and 2-pyrone-6-carboxylic acid by BphC .
Biochemical Pathways
The degradation of 2,3’-Dibromodiphenyl ether involves a sequence of reactions catalyzed by the enzymes BphA, BphB, and BphC . The dihydrodiol product of BphA is dehydrogenated into 2,3-dihydroxydiphenyl ether by BphB. This compound is then decomposed into phenol and 2-pyrone-6-carboxylic acid by BphC .
Pharmacokinetics
It is known that the compound is extremely persistent in the environment .
Result of Action
The degradation of 2,3’-Dibromodiphenyl ether by bacteria results in the formation of phenol and 2-pyrone-6-carboxylic acid . These compounds are less persistent and potentially less harmful than the parent compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3’-Dibromodiphenyl ether. For instance, the compound is extremely persistent in soil and water, with half-lives ranging from 10 to over 20 years, depending on the type of congener . Furthermore, the degradation of the compound by bacteria can be influenced by environmental conditions, such as temperature and nutrient availability .
属性
IUPAC Name |
1-bromo-2-(3-bromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2O/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODQTPRKFHOLPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC(=CC=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20879851 | |
| Record name | BDE-6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20879851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3'-Dibromodiphenyl ether | |
CAS RN |
147217-72-9 | |
| Record name | 2,3'-Dibromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147217729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20879851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3'-DIBROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17U26ZWT64 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1285317.png)
![4-[3-(2-Chloro-4,5-Difluoro-Benzoyl)ureido]-3-Trifluoromethoxybenzoic Acid](/img/structure/B1285320.png)





